(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c1-21(2)11-10-18(22)13-6-8-14(9-7-13)23-12-15-16(19)4-3-5-17(15)20/h3-11H,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLAAIMAXZINU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl alcohol: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.
Formation of 2-chloro-6-fluorobenzyl chloride: The benzyl alcohol is then converted to benzyl chloride using thionyl chloride.
Synthesis of 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde: The benzyl chloride is reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate.
Formation of this compound: The final compound is synthesized by reacting the benzaldehyde intermediate with dimethylamine and propenone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups like methoxy or thiol groups.
Scientific Research Applications
Pharmacological Applications
Chalcone derivatives are known for their diverse biological activities. The specific compound has been investigated for several pharmacological effects:
- Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation. The presence of the dimethylamino group enhances the compound's ability to induce apoptosis in cancer cells. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic uses .
- Antimicrobial Properties : The structure of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one suggests it may possess antimicrobial properties. Chalcones have been reported to exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of chalcone derivatives. The compound could potentially inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Non-linear Optical Properties : Chalcones are known for their non-linear optical (NLO) properties, which are valuable in photonic applications. The conjugated system present in this compound allows for efficient light transmission and modulation, making it suitable for use in optical devices .
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of chalcones can be exploited in the development of OLEDs. Research into similar compounds has shown promise for their application in organic electronics due to their ability to emit light when subjected to an electric current .
Case Studies
Several studies have documented the synthesis and evaluation of chalcone derivatives similar to this compound:
- Study on Anticancer Activity : A study published in Molecules demonstrated that chalcone derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Evaluation : Research conducted on related compounds showed effective antimicrobial activity against various pathogens, supporting the potential use of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Inhibiting the replication of microorganisms or cancer cells.
Disrupting cell membranes: Leading to cell lysis and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of the target compound, emphasizing substituent variations and their implications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Impact on Solubility and Bioactivity: The target compound’s dimethylamino group likely improves aqueous solubility compared to analogs with aromatic amino substituents (e.g., 2,3-dimethylphenylamino in ). However, the bulky 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl group may counterbalance this by increasing hydrophobicity.
Role of Halogenation :
- The 2-chloro-6-fluorophenyl group in the target compound is a distinguishing feature. Analogous halogenated compounds (e.g., ) show enhanced binding to hydrophobic enzyme pockets, suggesting similar applications in targeted therapies.
- In contrast, the 3,4-dichlorophenyl variant exhibits broader halogenation, which may increase toxicity risks but improve potency against specific targets.
Applications in Drug Development: The enone backbone in the target compound and its analogs (e.g., ) is frequently utilized in synthesizing heterocycles (e.g., pyrazoles, isoxazoles), which are prevalent in FDA-approved drugs.
However, the dimethylamino group’s electron-donating properties could modulate redox activity, a key factor in ferroptosis .
Biological Activity
The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-(dimethylamino)prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups, including chloro, fluoro, methoxy, and dimethylamino groups, which contribute to its biological activity. Its molecular formula is and it has a unique structural configuration that allows for interaction with various biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The mechanism of action may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- Gene Expression Regulation : Influencing transcription factors that modulate gene expression.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL for certain derivatives .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.5 |
| MCF-7 | 7.8 |
| A549 | 10.2 |
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on a series of phenyl derivatives revealed that the presence of electron-withdrawing groups like chloro and fluoro enhances antibacterial activity due to increased electron density at the reactive sites . -
Anticancer Research :
Another investigation assessed the cytotoxic effects of the compound on breast cancer cells, indicating a dose-dependent reduction in cell viability, which was attributed to apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
